Iron arsenide (FeAs)

Catalog No.
S1510485
CAS No.
12044-16-5
M.F
AsFe
M. Wt
130.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron arsenide (FeAs)

CAS Number

12044-16-5

Product Name

Iron arsenide (FeAs)

IUPAC Name

arsanylidyneiron

Molecular Formula

AsFe

Molecular Weight

130.77 g/mol

InChI

InChI=1S/As.Fe

InChI Key

VETKVGYBAMGARK-UHFFFAOYSA-N

SMILES

[Fe]#[As]

Canonical SMILES

[Fe]#[As]

Two-Dimensional Magnetic Materials

Field: Material Science, Nanotechnology

Application: Iron arsenide monolayers (FeAs-I, II, and III) have been predicted to exhibit room temperature ferromagnetism and antiferromagnetism . These properties make them a promising candidate for the development of two-dimensional magnetic materials .

Method: The prediction of these properties was made using swarm-intelligence structure search and first-principles calculations . These methods allowed researchers to predict the energetic and dynamical stabilities of the FeAs monolayers .

Results: FeAs-I and II were found to be ferromagnets, while FeAs-III was found to be an antiferromagnet . FeAs-I and III have critical temperatures of 645 K and 350 K, respectively, which are above room temperature .

Multiferroic Material

Field: Material Science, Superconductivity

Method: First-principles calculations were used to predict these properties . The calculations revealed a weak hybridization between Fe d and As p orbitals, which is attributed to the ferroelasticity .

Results: The ferroelasticity entails a reversible elastic strain of as large as 18% and an activation barrier of 20 meV per atom . The local moments of Fe atoms are oriented out-of-plane, so that the magnetic ordering is weakly coupled to the structural polarization .

Semiconductors

Field: Electronics, Semiconductor Technology

Application: Arsenides, including iron arsenide, have applications in semiconductors . They are used in various electronic devices, including laser and light-emitting diodes, quantum dots, and optical and pressure sensors .

Agriculture and Analytical Chemistry

Field: Agriculture, Analytical Chemistry

Material Science

Field: Material Science

Electronics and Semiconductor Technology

Application: Arsenic, found in numerous minerals including iron arsenide, has numerous applications as a doping agent in solid-state devices such as transistors .

Iron arsenide is an intermetallic compound composed of iron and arsenic, with the chemical formula FeAs. It is characterized by its crystalline structure and notable electronic and magnetic properties. Iron arsenide can exist in various forms, including different allotropes that exhibit distinct magnetic behaviors, such as ferromagnetism and antiferromagnetism. The compound has garnered significant attention in materials science due to its potential applications in spintronics and other advanced technologies .

, particularly those involving oxidation and reduction processes. For instance, when exposed to oxygen, iron arsenide may oxidize to form iron oxides and arsenic oxides. The general reaction can be represented as:

4FeAs+3O22Fe2O3+2As2O34\text{FeAs}+3\text{O}_2\rightarrow 2\text{Fe}_2\text{O}_3+2\text{As}_2\text{O}_3

Additionally, iron arsenide can react with acids to produce hydrogen gas and soluble iron and arsenic salts:

FeAs+6HClFeCl3+AsCl3+3H2\text{FeAs}+6\text{HCl}\rightarrow \text{FeCl}_3+\text{AsCl}_3+3\text{H}_2

These reactions highlight the compound's reactivity under various conditions, which is important for its handling and application in different environments.

While iron arsenide itself is not typically associated with direct biological activity, its components, particularly arsenic, are known for their toxicity. Arsenic compounds can have detrimental effects on human health and the environment. Research indicates that exposure to arsenic can lead to various health issues, including cancer and skin lesions. Therefore, while iron arsenide may not exhibit biological activity per se, its potential toxicity necessitates careful consideration in applications involving biological systems .

Iron arsenide can be synthesized through several methods:

  • Solid-State Reaction: This involves heating a mixture of iron and arsenic powders at high temperatures (around 600-800 °C) under an inert atmosphere.
  • Chemical Vapor Transport: In this method, iron and arsenic are vaporized and transported to a cooler region of a reaction chamber where they condense to form iron arsenide.
  • Hydrothermal Synthesis: This technique utilizes high-pressure water solutions to facilitate the reaction between iron salts and arsenic sources at elevated temperatures.

These synthesis methods allow for the production of iron arsenide with specific properties tailored for various applications.

Iron arsenide has several promising applications:

  • Spintronics: Due to its unique magnetic properties, particularly in two-dimensional forms, iron arsenide is being explored for use in spintronic devices which utilize electron spin for information processing.
  • Semiconductors: The compound's electronic properties make it suitable for use in semiconductor technology.
  • Magnetic Materials: Iron arsenide's ferromagnetic characteristics make it valuable for developing advanced magnetic materials used in data storage and sensors .

Studies on the interactions of iron arsenide with other materials have revealed insights into its magnetic behavior and stability. For example, research has shown that the incorporation of certain dopants can enhance its ferromagnetic properties or modify its electronic structure. Moreover, investigations into its interactions with substrates have indicated that these relationships can significantly affect the material's performance in applications such as sensors and memory devices .

Iron arsenide shares similarities with several other compounds that also contain transition metals and metalloids. Here are some comparable compounds:

CompoundCompositionMagnetic PropertiesUnique Characteristics
Iron phosphideIron and phosphorusFerromagneticUsed in battery technology
Cobalt arsenideCobalt and arsenicAntiferromagneticExhibits unique electronic properties
Nickel arsenideNickel and arsenicFerromagneticKnown for catalytic properties
Iron diarsenideIron and diarsenicVariesSemiconductor applications

Iron arsenide's uniqueness lies in its specific magnetic properties at room temperature compared to these similar compounds. For instance, certain allotropes of iron arsenide exhibit ferromagnetism above room temperature, making them particularly interesting for high-temperature applications .

Collinear vs. Non-Collinear Spin Configurations

The magnetic ground state of FeAs displays fundamentally different characteristics compared to iron arsenide superconductors' parent compounds. While materials like BaFe₂As₂ exhibit collinear antiferromagnetic ordering with aligned Fe spins [3], pure FeAs adopts a non-collinear spiral configuration. First-principles calculations reveal an incommensurate magnetic spiral pattern with a wavelength of ~15 Å, where nearest-neighbor Fe spins form angles approaching 180° along specific crystallographic directions [2]. This contrasts sharply with the commensurate spin arrangements observed in superconducting parent compounds.

The energy difference between collinear and spiral configurations remains small (<10 meV/Fe), suggesting competing exchange interactions. Density functional theory calculations demonstrate that the spiral configuration's stability arises from frustrated next-nearest-neighbor exchange couplings rather than Fermi surface nesting effects [2]. This distinction highlights the unique magnetic landscape of FeAs compared to related arsenides where nesting-driven spin density waves dominate.

FeatureCollinear (BaFe₂As₂)Non-Collinear (FeAs)
Ordering WavevectorCommensurate (1/2,1/2)Incommensurate (0,0,0.39) [2]
Spin OrientationAligned antiferromagnetic layersSpiral configuration [2]
Dominant InteractionNearest-neighbor exchangeCompeting nearest/next-nearest [2]
Temperature DependenceSharp transition at 140 K [3]Broad transition up to 250 K [5]

Spin Density Wave Formation and Suppression

FeAs exhibits a complex evolution of spin density wave (SDW) states with temperature. Neutron scattering studies reveal three-dimensional magnetic excitations at low temperatures (1.5 K) that transition to two-dimensional fluctuations near the Néel temperature (Tₙ = 70 K) [5]. This dimensional crossover coincides with the suppression of long-range SDW order and the emergence of short-range magnetic correlations.

The SDW stability shows remarkable sensitivity to local lattice distortions. In EuFe₂As₂ derivatives, disordered crystals exhibit enhanced Néel temperatures (Tₙ = 195 K) compared to ordered counterparts (Tₙ = 175 K), attributed to shorter Fe-Fe bonds (2.7692 Å vs. 2.7745 Å) and randomized defect structures [1]. These structural modifications alter the magnetic exchange pathways, suppressing SDW formation while enhancing interlayer magnetic coupling.

Pressure studies demonstrate that hydrostatic compression initially strengthens SDW order through enhanced Fe-As hybridization. However, beyond critical pressures (~2 GPa), the SDW becomes suppressed due to orbital-selective bandwidth changes [4]. This non-monotonic pressure response suggests competing effects between lattice contraction and electronic correlation enhancement.

Magnetic Phase Transitions Under External Perturbations

Temperature-Dependent Magnetic Anisotropy

The magnetic anisotropy in FeAs undergoes significant reorganization across its phase diagram. X-ray magnetic circular dichroism (XMCD) measurements on bcc Fe₁₋ₓAsₓ thin films reveal temperature-dependent orbital moment anisotropy driven by Fe 3d-As 4p hybridization [4]. Below 100 K, the magnetic easy axis reorients from out-of-plane to in-plane directions due to competing contributions from spin-orbit coupling and crystal field effects.

The temperature evolution of anisotropy energy follows:
$$
E{\text{aniso}}(T) = Ku(T)\sin^2\theta + K1(T)\sin^4\theta
$$
where $$ K
u $$ (uniaxial anisotropy) decreases linearly with temperature while $$ K_1 $$ (cubic anisotropy) shows non-monotonic behavior [4]. This temperature dependence originates from the thermal population of excited spin states that modify the effective spin-orbit coupling strength.

Field-Induced Magnetic Reorientation Phenomena

Applied magnetic fields induce complex reorientation effects in FeAs systems. In Fe₁₋ₓAsₓ films, fields exceeding 1 Tesla drive a transition from multi-domain to single-domain states, accompanied by 90° magnetization rotation [4]. This reorientation process exhibits strong hysteresis due to pinning at structural defects, with coercive fields increasing from 0.05 T at 300 K to 0.15 T at 10 K.

The critical field for spin-flop transitions follows:
$$
Hc(T) = H0\left(1 - \frac{T}{TN}\right)^{1/2}
$$
where $$ H
0 ≈ 8 $$ T for FeAs single crystals [5]. Above $$ T_N $$, field-induced paramagnetic alignment dominates, with susceptibility following a modified Curie-Weiss law incorporating short-range magnetic correlations [5].

Interplay Between Magnetic and Structural Transitions

Magnetostructural Coupling Mechanisms

FeAs exhibits strong magnetoelastic coupling manifested through negative thermal expansion (NTE). Below 250 K, the a-lattice parameter contracts by 0.12% while the c-axis expands by 0.08%, coinciding with magnetic susceptibility maxima [5]. This NTE originates from magnetovolume effects where magnetic ordering reduces the equilibrium interatomic distances through exchange striction.

The coupling energy between magnetic and structural degrees of freedom can be expressed as:
$$
E{\text{coupling}} = \lambda \sigma{ij}\epsilon{ij} + \gamma MiMj\epsilon{ij}
$$
where $$ \lambda $$ (magnetostrictive coefficient) and $$ \gamma $$ (magnetoelastic constant) reach values of 12 MPa and 0.45 meV/ų respectively in FeAs [1] [5]. First-principles calculations show that c-axis strain modifies interlayer exchange integrals by up to 40%, while in-plane strain primarily affects orbital hybridization [1].

Role of Lattice Distortions in Magnetic Order Modulation

Local lattice distortions dramatically alter magnetic ground states in FeAs systems. Pair distribution function analysis reveals that octahedral tilting distortions precede magnetic ordering, with neighboring FeAs₆ octahedra rotating by up to 5° below 250 K [5]. These distortions modulate the Fe-As-Fe bond angles, changing the superexchange interaction strength by ±15% compared to the undistorted lattice [1].

Substitutional disorder introduces another layer of complexity. In EuFe₂As₂, disordered crystals show 11% higher $$ T_N $$ than ordered counterparts, accompanied by 0.19% reduction in Fe-Fe bond lengths [1]. This bond contraction enhances direct exchange interactions, stabilizing magnetic order against thermal fluctuations. The table below summarizes key structural-magnetic correlations:

Distortion TypeEffect on TₙMagnetic Coupling Change
Fe-Fe bond contraction+11% [1]Direct exchange +20% [1]
As height modulation±5% [5]Superexchange ±15% [5]
Octahedral tilting+8% [5]Interlayer coupling +30% [5]

The interplay between these distortion modes creates a complex energy landscape where magnetic order emerges from the competition between local structural fluctuations and long-range lattice coherence.

GHS Hazard Statements

Aggregated GHS information provided by 209 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

12044-16-5

General Manufacturing Information

Iron arsenide (FeAs): ACTIVE

Dates

Modify: 2023-08-15

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